molecular formula C9H16O2 B1583849 2,4-Nonanedione CAS No. 6175-23-1

2,4-Nonanedione

Cat. No. B1583849
CAS RN: 6175-23-1
M. Wt: 156.22 g/mol
InChI Key: KFBXUKHERGLHLG-UHFFFAOYSA-N
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Description

2,4-Nonanedione, also known as Nonane-2,4-dione, is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . It is used in flavor and fragrance agents and has a fruity type odor .


Molecular Structure Analysis

The molecular structure of 2,4-Nonanedione consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

2,4-Nonanedione has a density of 0.9±0.1 g/cm3, a boiling point of 224.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 46.1±3.0 kJ/mol, and it has a flash point of 81.1±16.8 °C . The index of refraction is 1.425, and it has a molar refractivity of 43.8±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

    Food Science

    :

    • 2,4-Nonanedione is used as a flavoring agent in the food industry .
    • It is a key food odorant in aged wines, tea, and other foods .
    • It has been associated with a prune note in oxidized wine and is an aroma determinant in tea and apricots .
    • The behavior of the prominent aroma compound 3-methyl-2,4-nonanedione under photooxidative conditions was investigated in a model experiment .
    • The four well-known aroma compounds 2,3-butanedione, 2,3-octanedione, acetic acid, and caproic acid were identified .

    Chemistry

    • 2,4-Nonanedione is a chemical compound with the formula C9H16O2 .
    • It has a molecular weight of 156.2221 .
    • It is also known as nonane-2,4-dione .
    • It is available as a 2D Mol file or as a computed 3D SD file .

    Material Science

    :

    • 2,4-Nonanedione is used in the fabrication of perovskite solar cells .
    • The incorporation of the two β-diketone passivators could successfully enhance the open-circuit voltage of the PSCs by 52 mV and 17 mV for 3-methyl-2,4-nonanedione and 2,4-pentanedione, respectively, with improved PCE by 45% for 3-methyl-2,4-nonanedione compared to the pristine PSC .

    Olfaction Research

    • The Broadly Tuned Odorant Receptor OR1A1 is highly selective for 3-Methyl-2,4-nonanedione, a key food odorant in aged wines, tea, and other foods .
    • This receptor was screened against 190 key food odorants in a cell-based luminescence assay, and 3-methyl-2,4-nonanedione emerged as the most potent agonist for OR1A1 by 3 orders of magnitude, with a submicromolar half maximal effective concentration .
    • Further screening against the entire set of 391 human odorant receptors revealed that 30 or 300 μmol/L 3-methyl-2,4-nonanedione activated only 1 receptor, OR1A1, suggesting a unique role of OR1A1 for the most sensitive detection of this key food odorant in wine, tea, and other food matrices .

    Flavor and Fragrance Industry

    • 2,4-Nonanedione has an fruity type odor and is used as a flavor and fragrance agent .

    Chemical Industry

    • 2,4-Nonanedione is a chemical compound with the formula C9H16O2 .
    • It has a molecular weight of 156.2221 .
    • It is also known as nonane-2,4-dione .
    • It is available as a 2D Mol file or as a computed 3D SD file .
    • It is used in the synthesis of other chemical compounds .

    Olfaction Research

    • The Broadly Tuned Odorant Receptor OR1A1 is highly selective for 3-Methyl-2,4-nonanedione, a key food odorant in aged wines, tea, and other foods .
    • This receptor was screened against 190 key food odorants in a cell-based luminescence assay, and 3-methyl-2,4-nonanedione emerged as the most potent agonist for OR1A1 by 3 orders of magnitude, with a submicromolar half maximal effective concentration .
    • Further screening against the entire set of 391 human odorant receptors revealed that 30 or 300 μmol/L 3-methyl-2,4-nonanedione activated only 1 receptor, OR1A1, suggesting a unique role of OR1A1 for the most sensitive detection of this key food odorant in wine, tea, and other food matrices .

    Flavor and Fragrance Industry

    • 2,4-Nonanedione has an fruity type odor and is used as a flavor and fragrance agent .

    Chemical Industry

    • 2,4-Nonanedione is a chemical compound with the formula C9H16O2 .
    • It has a molecular weight of 156.2221 .
    • It is also known as nonane-2,4-dione .
    • It is available as a 2D Mol file or as a computed 3D SD file .
    • It is used in the synthesis of other chemical compounds .

Safety And Hazards

When handling 2,4-Nonanedione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXUKHERGLHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210753
Record name Nonane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,4-Nonanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,4-Nonanedione

CAS RN

6175-23-1
Record name 2,4-Nonanedione
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Record name Nonane-2,4-dione
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Record name 2,4-Nonanedione
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Record name Nonane-2,4-dione
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Record name Nonane-2,4-dione
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Record name NONANE-2,4-DIONE
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Record name 2,4-Nonanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-18 °C
Record name 2,4-Nonanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl acetate 15 (27.8 ml; 25.9 g; 350 mmol) in diethyl ether (200 ml) NaH (60% w/w; 4.80 g; 200 mmol) was added and resulted slurry was brought to boiling. Then a solution of 2-heptanone 16 (24.4 ml; 20.0 g; 175 mmol) in diethyl ether (150 ml) was added dropwise over 3 h. Refluxing was maintained for next 5 h. Then 10% aqueous solution of HCl with crushed ice (ca. 100 ml) was added carefully and organic phase was separated. Water phase was extracted with diethyl ether (150 ml) and combined organic phases were washed with saturated aqueous solution of NaHCO3 (50 ml), dried over anhydrous MgSO4 and concentrated under reduced pressure. The residue was purified by distillation under reduced pressure to give 15.6 g (99.7 mmol; 64% yield) of 17. 1H NMR (500 MHz, CDCl3) δ 0.90 (3H, m), 1.31 (2H, m), 1.60 (2H, m), 2.05 (2.1H, s), 2.13 (0.3H, s), 2.17 (0.3H, s), 2.24 (0.3H, s), 2.26 (1.4H, t, J=7.5 Hz), 2.42 (0.15H, t, J=7.5 Hz), 2.50 (0.25H, t, J=7.4 Hz), 3.57 (0.25H, s), 5.49 (0.7H, s); 13C NMR (126 MHz, CDCl3) δ 14.0, 22.5, 22.6, 23.1, 25.0, 25.5, 30.9, 31.2, 31.5, 38.3, 43.8, 58.0, 69.1, 191.5, 194.4, 202.2, 204.3, 204.6; MS (EI) m/z 157 ([M+H]+, 52), 156 (M+, 9), 141 (8), 113 (17), 100 (45), 85 (100); exact mass calculated for C9H16O2 156.1150. found 156.1151.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
A Pons, V Lavigne, P Darriet… - Journal of agricultural …, 2013 - ACS Publications
GC-MS in chemical ionization mode (CI) was used as a simple, sensitive method for assaying 3-methyl-2,4-nonanedione (MND) in 67 red wines. MND content was shown to be lower in …
Number of citations: 33 pubs.acs.org
IA Sigrist, GGG Manzardo, R Amadò - Journal of agricultural and …, 2003 - ACS Publications
The behavior of the prominent aroma compound 3-methyl-2,4-nonanedione under photooxidative conditions was investigated in a model experiment. The four well-known aroma …
Number of citations: 10 pubs.acs.org
A Pons, V Lavigne, P Darriet, D Dubourdieu - Journal of Chromatography A, 2011 - Elsevier
A compound associated with oxidized flavor in red wines was recently-identified as 3-methyl-2,4-nonanedione (MND). In order to quantify it, positive chemical ionization (PCI) in an ion …
Number of citations: 16 www.sciencedirect.com
C Geithe, F Noe, J Kreissl, D Krautwurst - Chemical senses, 2017 - academic.oup.com
Key food odorants are the most relevant determinants by which we detect, recognize, and hedonically evaluate the aroma of foods and beverages. Odorants are detected by our …
Number of citations: 52 academic.oup.com
R Naef, A Jaquier, A Velluz… - Journal of agricultural and …, 2006 - ACS Publications
The volatile constituents of two exquisite green tea varieties, Kiyosawa tea from Japan and Long Jing tea from China, were investigated in order to identify new compounds responsible …
Number of citations: 23 pubs.acs.org
A Peterson, C Cholet, L Geny, P Darriet, Y Landais… - Food chemistry, 2020 - Elsevier
The formation of 3-methyl-2,4-nonanedione (MND) during red wine aging can contribute to the premature evolution of aroma, characterized by the loss of fresh fruit and development of …
Number of citations: 11 www.sciencedirect.com
F Thibaud, A Peterson, L Urruty… - Journal of Agricultural …, 2021 - ACS Publications
The aim of this study was to improve our knowledge on the chemical markers of Cognac aromas. We report results concerning the distribution and sensorial impact of 3-methyl-2,4-…
Number of citations: 4 pubs.acs.org
P Martín-Ramos, P Chamorro-Posada, MR Silva… - Optical Materials, 2015 - Elsevier
We report the synthesis, the Sparkle/PM7 semi-empirical quantum model for the ground state geometry and the absorption/luminescent properties of the Er 3+ ternary complex [Er(nd) 3 (…
Number of citations: 10 www.sciencedirect.com
T Sano, R Okabe, M Iwahashi, J Imagi… - Journal of Agricultural …, 2017 - ACS Publications
Soybean oil is one of the most widely consumed vegetable oils. However, under photooxidative conditions, this oil develops a beany and green off-odor through a mechanism that has …
Number of citations: 7 pubs.acs.org
T Sano, M Iwahashi, J Imagi, T Sato… - Journal of oleo …, 2016 - jstage.jst.go.jp
A beany and green off-odor is developed in soy bean oil (SBO) under light-induced oxidative conditions. 3-Methyl-2, 4-nonanedione (3-MND) was inferred as the compound …
Number of citations: 2 www.jstage.jst.go.jp

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